3-Hydroxy-1-(4-methylpiperazin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-hydroxy-1-(4-methylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-9-3-5-10(6-4-9)8(12)2-7-11/h11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPXJSJHGAGJHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600809 | |
| Record name | 3-Hydroxy-1-(4-methylpiperazin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118779-37-6 | |
| Record name | 3-Hydroxy-1-(4-methylpiperazin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-1-(4-methylpiperazin-1-yl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(4-methylpiperazin-1-yl)propan-1-one typically involves the reaction of 4-methylpiperazine with an appropriate precursor. One common method is the reaction of 4-methylpiperazine with 3-chloropropan-1-one under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-(4-methylpiperazin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can react with the piperazine ring under mild conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-1-(4-methylpiperazin-1-yl)propan-1-one or 3-carboxy-1-(4-methylpiperazin-1-yl)propan-1-one.
Reduction: Formation of 3-hydroxy-1-(4-methylpiperazin-1-yl)propan-1-ol.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
3-Hydroxy-1-(4-methylpiperazin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-(4-methylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to altered neuronal activity .
Comparison with Similar Compounds
Structural and Functional Analysis
Substituent Impact on Bioactivity 4-Methylpiperazine (Target Compound): The nitrogen-rich piperazine ring enhances solubility in polar solvents and may facilitate interactions with biological targets (e.g., enzymes or receptors). Piperazine derivatives are common in pharmaceuticals due to their bioavailability and tunable basicity . Aromatic Substituents (TN5924, SHP 2c): Hydroxyl and methoxy groups on phenyl rings contribute to antioxidant activity via radical scavenging. TN5924, with a single 4-hydroxyphenyl group, is reported as a plant-derived antioxidant . SHP 2c, with additional methoxy groups, serves as a bio-based C9 platform molecule for synthetic applications . Isoquinoline Derivative: The isoquinoline moiety in the Cassia alata compound introduces planar aromaticity, likely enhancing DNA intercalation or protein binding, as evidenced by its cytotoxicity against cancer cell lines (IC50: 1.6–5.3 μM) .
TN5924 (166.17) and SHP 2c (226.23) demonstrate how substituents affect size and polarity . Solubility: TN5924 is highly soluble in DMSO (55 mg/mL), a trait critical for in vitro assays. Piperazine-containing analogs may exhibit improved aqueous solubility compared to purely aromatic derivatives .
Synthetic and Natural Origins The target compound and its pyridinyl-piperazine analog (CAS 938517-18-1) are synthetic, likely prepared via nucleophilic substitution or coupling reactions . TN5924 and the Selaginella phenylpropanoids are plant-derived, highlighting their roles in natural product chemistry and ethnopharmacology .
Biological Activity
3-Hydroxy-1-(4-methylpiperazin-1-yl)propan-1-one is a chemical compound notable for its diverse biological activities, primarily attributed to its unique structural features, including a hydroxyl group and a piperazine ring. This article explores its biological activity, mechanisms of action, and potential applications in medicine and research.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 178.26 g/mol. The presence of the piperazine moiety enhances its solubility and bioactivity, making it an attractive candidate for pharmaceutical development.
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound can inhibit enzymes involved in neurotransmitter metabolism, potentially altering neuronal activity and influencing various neurological processes.
- Receptor Modulation : It may interact with different receptors, particularly those related to neurotransmission, which can affect mood and cognitive functions.
Anticancer Properties
Research indicates that this compound has potential anticancer properties. In vitro studies have shown that derivatives of this compound can exhibit cytotoxic effects on cancer cell lines. For instance, compounds derived from similar structures demonstrated significant inhibitory activity against HCT-116 colorectal cancer cells with IC values ranging from 0.69 to 11 μM .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria in various assays, indicating its potential as an antimicrobial agent .
Study on Cancer Cell Lines
In a study evaluating the antiproliferative effects of several piperazine derivatives, including this compound, researchers found that certain analogs significantly reduced cell viability in cancerous cells compared to normal cells. The study utilized DAPI staining to assess nuclear integrity, revealing that treated cancer cells exhibited signs of apoptosis .
Antimicrobial Evaluation
Another investigation assessed the antimicrobial efficacy of compounds related to this compound. The results indicated substantial zones of inhibition against various bacterial strains, supporting its potential use in treating bacterial infections .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 1-(3-Aminopropyl)-4-methylpiperazine | Similar piperazine structure | Neurotransmitter modulation |
| 3-(4-Methylpiperazin-1-yl)propan-1-amine | Similar functional groups | Anticancer properties |
| 3-Hydroxy-2,2-dimethyl-propionic acid methyl ester | Hydroxyl and ester groups | Antiproliferative effects |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Hydroxy-1-(4-methylpiperazin-1-yl)propan-1-one, and what reagents are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via coupling reactions involving piperazine derivatives and hydroxypropanone precursors. For example, coupling reagents such as HOBt (1-hydroxybenzotriazole) and TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in anhydrous DMF, with triethylamine as a base, have been used for similar piperazine-containing compounds . Reaction optimization should focus on stoichiometric ratios (e.g., 1:1.1 molar ratio of amine to carboxylic acid derivatives) and inert atmospheric conditions to minimize side reactions.
Q. How should researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy : Analyze - and -NMR spectra to confirm the presence of the 4-methylpiperazine moiety (e.g., methyl protons at δ ~2.3 ppm) and hydroxypropanone backbone (carbonyl carbon at δ ~210 ppm).
- X-Ray Crystallography : Use programs like SHELXL for refinement . Key parameters include resolving the hydroxyl group’s hydrogen-bonding interactions and verifying torsion angles of the piperazine ring to confirm stereoelectronic effects .
Q. What are the optimal storage conditions and solubility profiles for this compound?
- Methodological Answer :
- Storage : Store powdered samples at -20°C for long-term stability (up to 3 years) and solutions in DMSO at -80°C (1–2 years) .
- Solubility : The compound is highly soluble in DMSO (55 mg/mL, ~330 mM) but may precipitate in aqueous buffers. Pre-warm DMSO stocks to 37°C before dilution to avoid aggregation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data when using different refinement software for this compound?
- Methodological Answer : Discrepancies often arise from variations in software algorithms (e.g., SHELXL vs. newer programs). To address this:
- Cross-validate refinement results using multiple programs (e.g., PHENIX or Olex2) .
- Manually inspect electron density maps for the hydroxypropanone moiety and piperazine ring, ensuring occupancies and displacement parameters are physically reasonable .
- Report both and values to assess model bias, aiming for .
Q. What strategies are effective in designing bioactivity assays for this compound, given its structural similarity to phenylpropanoids with antioxidant properties?
- Methodological Answer :
- Assay Design : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays to evaluate antioxidant potential, comparing activity to known phenylpropanoids like 3-hydroxy-1-(3-methoxy-4-hydroxyphenyl)-propan-1-one .
- Cellular Models : Test cytotoxicity in NIH/3T3 fibroblasts (IC determination) and ROS (reactive oxygen species) inhibition in HO-stressed HepG2 cells. Include positive controls (e.g., ascorbic acid) and validate via flow cytometry .
Q. How can synthetic routes be optimized to mitigate side reactions involving the piperazine moiety during coupling steps?
- Methodological Answer :
- Protection Strategies : Temporarily protect the piperazine nitrogen with Boc (tert-butoxycarbonyl) groups to prevent unwanted nucleophilic side reactions .
- Reaction Monitoring : Use LC-MS to detect intermediates (e.g., m/z = 197.2 for the deprotected intermediate). Adjust pH to 8–9 to minimize protonation of the piperazine, enhancing nucleophilicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
